6-Bromo-4-chloro-1H-benzimidazole
Overview
Description
6-Bromo-4-chloro-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family It is a heterocyclic aromatic compound characterized by the presence of both bromine and chlorine atoms on the benzimidazole ring
Mechanism of Action
Target of Action
It is known that benzimidazole compounds have a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Mode of Action
Benzimidazole compounds are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Benzimidazole compounds, in general, are known to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell proliferation in cancer cells .
Result of Action
It is known that benzimidazole compounds can have anticancer, antiviral, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chloro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes that play crucial roles in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by modulating the expression of specific genes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with kinases can inhibit their activity, leading to the downregulation of pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity. The compound’s distribution can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and improve its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate brominated and chlorinated reagents. One common method is the reaction of o-phenylenediamine with bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which subsequently cyclize to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzimidazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The benzimidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal, antibacterial, and antiviral agent.
Medicine: Research has indicated its potential therapeutic applications, including anticancer properties.
Industry: It is used as a catalyst, stabilizer, and oxidant in various industrial processes.
Comparison with Similar Compounds
6-Bromo-4-chloro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
- 6-Bromo-1H-benzimidazole
- 4-Chloro-1H-benzimidazole
- 5,6-Dimethyl-1H-benzimidazole
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
6-bromo-4-chloro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKQLHDUSVAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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